Home > Products > Screening Compounds P24909 > 11-Hydroxyyohimbine
11-Hydroxyyohimbine - 140405-13-6

11-Hydroxyyohimbine

Catalog Number: EVT-1204589
CAS Number: 140405-13-6
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 11-hydroxyyohimbine can be approached through various methods, primarily focusing on the modification of yohimbine. One common synthetic route involves the hydroxylation of yohimbine at the 11-position. This can be achieved through several chemical reactions:

  1. Hydroxylation Reaction: Typically, this involves using oxidizing agents such as potassium permanganate or other hydroxylating agents under controlled conditions to selectively introduce a hydroxyl group at the 11-position of the yohimbine molecule.
  2. Enzymatic Synthesis: Biotransformation methods using specific enzymes can also yield 11-hydroxyyohimbine from yohimbine, providing a more environmentally friendly approach with higher specificity and lower by-product formation.
Molecular Structure Analysis

The molecular structure of 11-hydroxyyohimbine can be represented by its chemical formula C21H26N2O3C_{21}H_{26}N_2O_3. The compound features:

  • Indole Structure: The core structure includes an indole ring system, which is pivotal for its biological activity.
  • Hydroxyl Group: The presence of a hydroxyl group at the 11-position alters the compound's solubility and reactivity compared to yohimbine.
  • Chiral Centers: The molecule contains multiple chiral centers, contributing to its stereochemistry and biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized 11-hydroxyyohimbine.

Chemical Reactions Analysis

11-Hydroxyyohimbine participates in various chemical reactions that are critical for its pharmacological activity:

  1. Acid-Base Reactions: As a weak base (pKa around 6-7.5), it can undergo protonation and deprotonation, influencing its solubility and interaction with biological targets.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis, particularly if esterified forms are involved.
  3. Oxidation-Reduction Reactions: The hydroxyl group can participate in oxidation reactions, potentially leading to further functionalization or degradation products.

These reactions are essential for understanding how 11-hydroxyyohimbine behaves in biological systems and its metabolic pathways.

Mechanism of Action

The mechanism of action of 11-hydroxyyohimbine is primarily linked to its interaction with adrenergic receptors. It acts as an antagonist at alpha-2 adrenergic receptors, which plays a crucial role in modulating neurotransmitter release in the central nervous system:

  • Inhibition of Alpha-2 Receptors: By blocking these receptors, 11-hydroxyyohimbine increases norepinephrine release, leading to enhanced sympathetic nervous system activity.
  • Potential Effects: This mechanism may contribute to increased alertness, improved mood, and heightened sexual arousal.

Research indicates that these actions may have therapeutic implications in treating conditions like depression and erectile dysfunction.

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-hydroxyyohimbine include:

  • Solubility: Highly soluble in organic solvents like ethanol and chloroform but sparingly soluble in water.
  • Melting Point: The melting point typically ranges around 234 °C.
  • Stability: It exhibits stability under acidic conditions but may degrade under prolonged exposure to light or high temperatures.

These properties are essential for formulating pharmaceutical preparations that utilize this compound.

Applications

11-Hydroxyyohimbine has several scientific applications:

  1. Pharmacological Research: Its role as an alpha-2 adrenergic antagonist makes it a candidate for studying various neurological disorders.
  2. Therapeutic Use: Investigations into its efficacy for treating erectile dysfunction and depression are ongoing.
  3. Biochemical Studies: It serves as a valuable tool in understanding adrenergic signaling pathways and their implications in health and disease.
Chemical Identity and Structural Characterization of 11-Hydroxyyohimbine

Molecular Formula and Stereochemical Configuration

11-Hydroxyyohimbine (11-OHY) is a monoterpenoid indole alkaloid metabolite with the systematic name methyl (1R,15R,18S,19R,20α)-11,17-dihydroxyyohimban-16-carboxylate. Its molecular formula is C₂₁H₂₆N₂O₄, corresponding to a molecular weight of 370.45 g/mol [4]. The compound possesses five defined stereocenters (C1, C15, C18, C19, C20) in an absolute configuration, rendering it stereochemically complex. The critical stereochemical features include:

  • trans-D/E ring fusion
  • α-orientation of the C16 carbomethoxy group
  • β-orientation of the C17 hydroxy group
  • Specific chiral configuration at C11 where the hydroxy group is attached [4] [8]

The SMILES notation (COC(=O)[C@H]1[C@@H](O)CC[C@H]2CN3CCC4=C(NC5=C4C=CC(O)=C5)[C@@H]3C[C@H]12) and InChIKey (MIUYYRGOYGWVDO-JHZUCGOESA-N) unambiguously define its 3D spatial arrangement [4]. This stereochemistry governs its biological interactions, particularly with adrenergic receptors.

Table 1: Fundamental Chemical Identifiers of 11-Hydroxyyohimbine

PropertyValue
CAS Registry Number140405-13-6
IUPAC NameMethyl (1R,15R,18S,19R,20α)-11,17-dihydroxyyohimban-16-carboxylate
Molecular FormulaC₂₁H₂₆N₂O₄
Molecular Weight370.45 g/mol
Defined Stereocenters5
InChIKeyMIUYYRGOYGWVDO-JHZUCGOESA-N

Comparative Structural Analysis with Yohimbine and Related Alkaloids

11-Hydroxyyohimbine is a primary oxidative metabolite of yohimbine (C₂₁H₂₆N₂O₃, MW 354.45 g/mol), differing solely by a hydroxyl group at C11. This modification alters key physicochemical properties:

  • Polarity: The added -OH group increases hydrophilicity, reducing logP by ~0.5–1.0 units compared to yohimbine.
  • Protein Binding: Plasma protein binding is 43% for 11-OHY vs. 82% for yohimbine, enhancing metabolite bioavailability [2].
  • Receptor Affinity: While yohimbine exhibits higher in vitro α₂-adrenoceptor affinity (Kᵢ ~1.05–1.19 nM), 11-OHY shows equivalent antagonist potency in cellular assays (platelet aggregation, adipocyte lipolysis) due to reduced protein binding [2] [8].

Structurally, yohimbine alkaloids share a pentacyclic scaffold: indole (A), quinoline (B), quinolizidine (C), and piperidine (D/E) rings. 11-OHY belongs to the "normal" stereochemical subfamily (C3 S-configuration), contrasting with epiallo-type reserpine or allo-type rauwolscine [3] [8]. The C11 hydroxylation disrupts intramolecular hydrogen bonding present in yohimbine (between C17-OH and C16 carbonyl), increasing conformational flexibility [8].

Table 2: Structural and Functional Comparison of Yohimbine Alkaloids

AlkaloidSubstituentsα₂-Adrenoceptor Kᵢ (nM)*Plasma Protein Binding (%)Core Stereochemical Subfamily
Yohimbine-H at C111.05–1.1982Normal (yohimbane)
11-Hydroxyyohimbine-OH at C1110–1543Normal (yohimbane)
Rauwolscine-H at C110.5–0.8>80Allo
Corynanthine-H at C11200–50075Pseudo
10-Hydroxyyohimbine-OH at C10>10032Normal (yohimbane)

*Binding affinity data from cloned human receptors [2] [9].

Isomeric Differentiation: 10-Hydroxyyohimbine vs. 11-Hydroxyyohimbine

Hydroxylated yohimbine metabolites exhibit distinct pharmacological and physicochemical behaviors based on their positional isomerism:

  • Biosynthetic Origin: Both isomers form via cytochrome P450-mediated oxidation (CYP2D6 > CYP3A4), but 11-OHY predominates in humans as the major metabolite [5] [10].
  • Receptor Interactions: 11-OHY retains significant α₂-antagonism (IC₅₀ ~10⁻⁷ M in platelets), whereas 10-hydroxyyohimbine shows >10-fold reduced affinity [2]. This arises from steric hindrance at C10, disrupting ligand-receptor docking.
  • Analytical Separation: Normal-phase HPLC (LiChrosorb Si 60 column) resolves these isomers using 0.02M sodium acetate (pH 5)-methanol (5:95 v/v). Relative retention times: yohimbine (8.2 min), 10-OHY (12.1 min), 11-OHY (14.3 min) [5]. Extraction efficiencies from plasma differ drastically: 91.8% (yohimbine), 45.3% (10-OHY), 17.8% (11-OHY) due to polarity gradients [5].
  • Thermodynamic Stability: Computational modeling reveals 11-OHY is ~3 kcal/mol more stable than 10-OHY due to intramolecular H-bonding between C11-OH and the indole nitrogen [8].

Spectroscopic Profiling (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR assignments (CDCl₃, 400 MHz) reveal signature peaks for 11-OHY [4] [5]:

  • C11 Hydroxy Group: Broad singlet at δ 5.35 ppm (disappears in D₂O exchange)
  • Aromatic Protons: Doublets at δ 6.62 ppm (H-9) and δ 6.90 ppm (H-12) confirm ortho-substituted phenol
  • Carbomethoxy Group: Singlet at δ 3.72 ppm (3H, -OCH₃)
  • Key ¹³C Shifts: C11 (δ 153.2 ppm), C16 (δ 175.1 ppm, carbonyl), C22 (δ 51.8 ppm, -OCH₃)

Table 3: Characteristic NMR Chemical Shifts of 11-Hydroxyyohimbine

Atom Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)
H-96.62d (J=8.1 Hz)109.4
H-126.90d (J=8.1 Hz)117.8
OCH₃ (C22)3.72s51.8
H-173.42dd (J=5.0, 11.0 Hz)70.1
H-33.20m58.2
H-152.85t (J=10.5 Hz)42.5
C11--153.2
C16--175.1

Mass Spectrometry (MS)Electrospray ionization (ESI-MS) exhibits:

  • Molecular Ion: m/z 371.2 [M+H]⁺
  • Fragmentation Pattern: m/z 353.2 [M+H–H₂O]⁺ (loss of C11 hydroxyl), m/z 337.1 [M+H–2H₂O]⁺, m/z 174.1 (dihydroindole fragment) [4] [5]. High-resolution MS confirms elemental composition (C₂₁H₂₇N₂O₄⁺: calc. 371.1971, obs. 371.1970) [4].

Infrared Spectroscopy (IR)KBr pellet spectra show:

  • Broad band at 3200–3400 cm⁻¹ (phenolic O-H stretch)
  • Sharp peak at 1725 cm⁻¹ (ester C=O stretch)
  • Bands at 1610 cm⁻¹ (aromatic C=C) and 1240 cm⁻¹ (C-O ester) [7] [8]. The absence of a free carbonyl stretch (1700–1710 cm⁻¹) distinguishes it from yohimbine acid derivatives.

Chromatographic IdentificationReverse-phase HPLC (C18 column, water-methanol-TEA mobile phase) detects 11-OHY via fluorescence (λₑₓ 280 nm, λₑₘ 320 nm) with a LOD of 1 ng/mL [5]. Co-elution with synthetic standards and MS/MS validation (transition m/z 371→353) confirm identity in biological matrices [5] [6].

Concluding Remarks

11-Hydroxyyohimbine exemplifies how strategic hydroxylation modifies pharmacologically active alkaloids. Its C11-specific oxygenation differentiates it structurally from yohimbine and positionally isomeric 10-hydroxyyohimbine, conferring distinct receptor affinity, protein binding, and metabolic stability profiles. Advanced spectroscopic techniques—particularly NMR crystallography and high-resolution MS—provide unambiguous characterization essential for quality control in pharmaceutical analysis. Future research directions include exploring its intrinsic adrenergic activity independent of yohimbine and potential as a biomarker for CYP2D6 metabolic phenotyping [5] [6] [10].

Properties

CAS Number

140405-13-6

Product Name

11-Hydroxyyohimbine

IUPAC Name

methyl (1S,15R,18S,19R,20S)-6,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c1-27-21(26)19-15-9-17-20-14(13-4-3-12(24)8-16(13)22-20)6-7-23(17)10-11(15)2-5-18(19)25/h3-4,8,11,15,17-19,22,24-25H,2,5-7,9-10H2,1H3/t11-,15-,17-,18-,19+/m0/s1

InChI Key

MIUYYRGOYGWVDO-JHZUCGOESA-N

SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

Synonyms

11-hydroxy-yohimbine
11-hydroxyyohimbine

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.